![molecular formula C16H16ClNO B2591067 (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1798408-75-9](/img/structure/B2591067.png)
(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one
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Overview
Description
(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H16ClNO and its molecular weight is 273.76. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
In synthetic chemistry, compounds similar to (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one are utilized for their unique structural and reactive properties. For example, the intramolecular Michael-type additions have been explored for the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, demonstrating the utility of these compounds in constructing complex bicyclic structures with potential antimicrobial and hypotensive activities (Gregory, Bullock, & Chen, 1985). Moreover, the synthesis and crystal structure characterization of related compounds have facilitated the understanding of molecular configurations, vital for designing molecules with desired properties (Wu, Guo, Zhang, & Xia, 2015).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the exploration of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (a compound with a similar bicyclic structure) as a ligand for the muscarinic acetylcholinergic receptor highlights the potential of these compounds in developing receptor-specific imaging agents and therapeutic candidates. The study indicated significant selectivity and affinity for the receptor, underlining the importance of stereochemistry in medicinal applications (McPherson et al., 1995).
Mechanism of Action
Target of action
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids have a wide array of biological activities, suggesting that they interact with various biological targets. The specific targets of “(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one” or “(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-chlorophenyl)prop-2-en-1-one” would depend on the specific biological activities of these compounds.
properties
IUPAC Name |
(E)-1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-15-7-2-1-4-12(15)8-11-16(19)18-13-5-3-6-14(18)10-9-13/h1-5,7-8,11,13-14H,6,9-10H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLGOBRBTRGCRB-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C=CCC1N2C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
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